molecular formula C23H25Cl2N3O2 B15134630 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one

Cat. No.: B15134630
M. Wt: 446.4 g/mol
InChI Key: NBIPETMRMMBLCX-UHFFFAOYSA-N
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Description

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is a compound related to aripiprazole, a well-known antipsychotic medication. This compound is often used as a reference standard in pharmaceutical research and quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with butyl bromide to form an intermediate, which is then reacted with quinolin-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are typically proprietary and involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various piperazine derivatives .

Scientific Research Applications

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a metabolite of aripiprazole.

    Industry: Utilized in the quality control of pharmaceutical products .

Mechanism of Action

The mechanism of action of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity, which is crucial for its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C23H25Cl2N3O2

Molecular Weight

446.4 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16-17H,1-2,10-15H2

InChI Key

NBIPETMRMMBLCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=NC(=O)C=CC3C=C2)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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